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Compound Name: Galanin (swine)

Cat. No.: B14795724 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the neuropeptide galanin and its

multifaceted role in the metabolic regulation of swine. Drawing upon key experimental findings,

this document details the effects of galanin on pancreatic hormone secretion, explores its

underlying signaling mechanisms, and discusses its potential involvement in feeding behavior

and energy homeostasis in porcine models.

Introduction to Galanin
Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous

systems of many mammals, including swine.[1][2] It was first isolated from porcine upper small

intestine and is involved in a variety of physiological processes, including neurotransmission,

hormone secretion, and smooth muscle contractility.[2][3][4] In the context of metabolism,

galanin is a significant modulator of pancreatic endocrine function and is implicated in the

regulation of glucose homeostasis and energy balance.[3][5] This guide focuses specifically on

the actions of galanin in swine, providing a comprehensive overview for researchers and

professionals in the field.

Galanin and its Receptors in Swine
Porcine galanin is a 29-amino acid peptide.[1] Its biological effects are mediated through three

distinct G-protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[4][6][7] The
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activation of these receptors initiates various intracellular signaling cascades that ultimately

lead to a physiological response.[7]

Galanin-like immunoreactivity has been identified in various porcine tissues, with high

concentrations found in the hypothalamus and pituitary region, suggesting a role in

neuroendocrine control.[8] In the gastrointestinal tract, galanin is present in the enteric nervous

system, including the myenteric and submucosal plexuses.[2] Galanin-immunoreactive nerve

fibers are also found in the porcine pancreas, indicating a direct influence on islet cell function.

[9][10] Studies have also confirmed the expression of GALR1 and GALR2 proteins in the

porcine myometrium.[6]

The Influence of Galanin on Pancreatic Hormone
Secretion in Swine
The role of galanin in regulating pancreatic hormone secretion in pigs has been a primary focus

of research, with studies revealing complex and sometimes contradictory effects, particularly on

insulin release.

Effects on Insulin Secretion
The effect of galanin on insulin secretion in swine appears to be dependent on the

experimental conditions, particularly the prevailing glucose concentration and the presence of

other secretagogues.

Inhibitory Effects: Several studies demonstrate that homologous porcine galanin inhibits

insulin secretion. In anesthetized pigs, infusion of synthetic pig galanin into the pancreatic

artery led to a decrease in insulin output.[11] Similarly, in vitro studies using isolated pig

islets showed that porcine galanin inhibited glucose-stimulated insulin release.[11] The

mechanism underlying this inhibition is thought to involve hyperpolarization of the beta-cell

membrane and a subsequent lowering of cytoplasmic free calcium concentration.[12]

Stimulatory Effects: Conversely, other research has reported a stimulatory effect of galanin

on insulin secretion in the isolated perfused porcine pancreas. At glucose concentrations of 5

mmol/l and 8 mmol/l, galanin was found to increase insulin secretion.[9] Furthermore, in the

presence of galanin, the insulin response to a square-wave increase in glucose was

amplified.[9]
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Contingent Effects: Another study using the perfused porcine pancreatico-duodenal block

found that galanin did not affect insulin secretion stimulated by glucose alone.[13] However,

it clearly suppressed tolbutamide-stimulated insulin secretion, suggesting that its inhibitory

action may be dependent on the specific stimulus for insulin release.[13]

Effects on Glucagon and Somatostatin Secretion
In the isolated perfused porcine pancreas, galanin has been shown to increase glucagon

secretion at glucose concentrations of 5 mmol/l and 8 mmol/l.[9] In the same experimental

setup, galanin inhibited the secretion of somatostatin at both glucose concentrations.[9]

Quantitative Data on Pancreatic Hormone Secretion
The following table summarizes the quantitative effects of galanin on pancreatic hormone

secretion in swine as reported in the cited literature.
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Hormone
Experiment
al Model

Galanin
Concentrati
on/Dose

Glucose
Concentrati
on

Observed
Effect

Reference

Insulin
Anesthetized

pigs

207 pmol

min-1

(intrapancreat

ic artery

infusion)

Not specified
Decreased

insulin output
[11]

Insulin
Isolated pig

islets
10-6 mol l-1 8.3 mmol l-1

Inhibition of

glucose-

stimulated

insulin

release

[11]

Insulin

Isolated

perfused

pancreas

10-9 mol/l 5 mmol/l

55 +/- 14%

increase in

basal

secretion

[9]

Insulin

Isolated

perfused

pancreas

10-8 mol/l 5 mmol/l

58 +/- 27%

increase in

basal

secretion

[9]

Insulin

Isolated

perfused

pancreas

10-9 mol/l 8 mmol/l

25 +/- 10%

increase in

basal

secretion

[9]

Insulin

Isolated

perfused

pancreas

10-8 mol/l 8 mmol/l

62 +/- 17%

increase in

basal

secretion

[9]

Insulin

Perfused

pancreatico-

duodenal

block

100 nmol/l
5 or 15

mmol/l

No effect on

glucose-

stimulated

secretion

[13]
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Insulin

Perfused

pancreatico-

duodenal

block

100 nmol/l

5 mmol/l (with

10 µmol/l

tolbutamide)

Suppression

of

tolbutamide-

stimulated

secretion

[13]

Glucagon

Isolated

perfused

pancreas

10-9 mol/l 5 mmol/l

15 +/- 3%

increase in

basal

secretion

[9]

Glucagon

Isolated

perfused

pancreas

10-8 mol/l 5 mmol/l

29 +/- 11%

increase in

basal

secretion

[9]

Glucagon

Isolated

perfused

pancreas

10-9 mol/l 8 mmol/l
66 +/- 27%

increase
[9]

Glucagon

Isolated

perfused

pancreas

10-8 mol/l 8 mmol/l
41 +/- 25%

increase
[9]

Somatostatin

Isolated

perfused

pancreas

10-9 mol/l 5 mmol/l

Inhibition to

72 +/- 2% of

basal

secretion

[9]

Somatostatin

Isolated

perfused

pancreas

10-8 mol/l 5 mmol/l

Inhibition to

65 +/- 7% of

basal

secretion

[9]

Somatostatin

Isolated

perfused

pancreas

10-9 mol/l 8 mmol/l

Inhibition to

83 +/- 6% of

basal

secretion

[9]

Somatostatin Isolated

perfused

10-8 mol/l 8 mmol/l Inhibition to

70 +/- 10% of

[9]
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pancreas basal

secretion

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of the protocols used in the key studies cited.

In Vivo Anesthetized Pig Model[11]

Animal Model: Anesthetized pigs.

Experimental Procedure: A 15-minute infusion of synthetic pig galanin (207 pmol min-1) was

administered into the pancreatic artery.

Data Collection: Blood samples were likely collected from the portal vein to measure insulin

output.

Analytical Technique: Insulin concentrations were determined by radioimmunoassay (RIA).

Isolated Perfused Porcine Pancreas[9]

Animal Model: Porcine pancreas isolated for ex vivo perfusion.

Perfusion Medium: A synthetic medium containing glucose at concentrations of 3.5, 5, or 8

mmol/l.

Experimental Intervention: Synthetic galanin was added to the perfusion medium at

concentrations ranging from 10-10 to 10-8 mol/l.

Data Collection: The effluent from the perfused pancreas was collected to measure the

output of insulin, glucagon, somatostatin, and pancreatic polypeptide.

Analytical Technique: Hormone concentrations in the effluent were measured, likely by RIA.

Perfused Porcine Pancreatico-Duodenal Block[13]

Animal Model: Isolated porcine pancreatico-duodenal block.
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Perfusion Conditions: The block was perfused with galanin (100 nmol/l) in the presence of

either 5 or 15 mmol/l glucose, or 5 mmol/l glucose with 10 µmol/l tolbutamide.

Outcome Measures: Insulin secretion was measured.

Analytical Technique: Insulin concentrations in the perfusate were determined.

Galanin Signaling in Metabolic Tissues
The metabolic effects of galanin are initiated by its binding to one of its three GPCRs, which

then couple to intracellular G-proteins to modulate downstream signaling pathways.

GALR1 and GALR3: These receptors typically couple to Gi/o proteins, leading to the

inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-

protein-coupled inwardly rectifying potassium (GIRK) channels. This results in membrane

hyperpolarization and a reduction in intracellular calcium levels, which is consistent with the

inhibitory effects of galanin on insulin secretion.[12]

GALR2: In contrast, GALR2 often couples to Gq/11 proteins, activating phospholipase C

(PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is

generally associated with cellular stimulation.

The following diagram illustrates the proposed signaling pathway for the inhibitory action of

galanin on pancreatic beta-cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2430570/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14795724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Galanin

GALR1 / GALR3 Gi/oActivates
Adenylyl
Cyclase

Inhibits

GIRK Channel

Opens

cAMP

Produces

Hyperpolarization

PKA

Activates

Decreased cAMP leads to
reduced PKA activity and

consequently reduced Ca2+
channel phosphorylation.

Voltage-gated
Ca2+ Channel

Insulin Vesicle

Triggers Exocytosis

Inhibits

Opening of K+ channels
leads to K+ efflux and

membrane hyperpolarization.

Exocytosis

Reduced Ca2+ influx
prevents the fusion of

insulin-containing vesicles
with the cell membrane.

Click to download full resolution via product page

Inhibitory signaling pathway of galanin in pancreatic β-cells.
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Galanin's Role in Feeding Behavior and Energy
Homeostasis
While the role of galanin in feed intake is well-documented in rodents, where it is known to be a

potent stimulator of fat consumption, direct evidence in swine is limited.[1] However, the high

concentration of galanin in the porcine hypothalamus, a key brain region for the regulation of

appetite and energy balance, strongly suggests a similar role in pigs.[8]

Galanin-like peptide (GALP), a member of the galanin family also isolated from the porcine

hypothalamus, has been shown to influence feeding behavior, although its effects can be

complex and species-dependent.[14] Further research is required to elucidate the specific

actions of galanin and GALP on feed intake and energy expenditure in swine.

The following diagram outlines a potential experimental workflow to investigate the effects of

galanin on feed intake in a porcine model.
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Experimental Setup

Treatment Phase

Data Collection & Analysis

Outcome

Nursery Pigs
(individually housed)

Acclimatization Period
(ad libitum access to feed and water)

Intracerebroventricular (ICV)
Cannula Implantation

Random Assignment to
Treatment Groups

Group 1: Vehicle (Saline)
Group 2: Galanin (low dose)
Group 3: Galanin (high dose)

ICV Administration
of Treatments

Measure Feed Intake
(e.g., at 1, 2, 4, 24 hours post-injection)

Behavioral Observations
(e.g., feeding patterns)

Blood Sampling
(for metabolic hormones)

Statistical Analysis
(e.g., ANOVA)

Determine the effect of
central galanin administration

on swine feed intake

Click to download full resolution via product page

Workflow for investigating galanin's effect on swine feed intake.
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Summary and Future Directions
Galanin plays a significant and complex role in the metabolic regulation of swine. Its effects on

pancreatic hormone secretion are well-documented, though the precise nature of its influence

on insulin release warrants further investigation to reconcile conflicting findings. The signaling

pathways through which galanin exerts its effects in porcine tissues are inferred from studies in

other species and require direct confirmation in swine.

Future research should focus on:

Elucidating the specific conditions under which galanin stimulates or inhibits insulin secretion

in vivo in swine.

Characterizing the expression and function of GALR1, GALR2, and GALR3 in key metabolic

tissues of the pig.

Conducting in-vivo studies to determine the effects of central and peripheral galanin

administration on feed intake, nutrient preference, and energy expenditure in swine.

Investigating the potential for galanin receptor agonists or antagonists as therapeutic agents

for metabolic disorders in swine.

A deeper understanding of the galaninergic system in swine will not only advance our

fundamental knowledge of metabolic regulation but may also provide novel avenues for

improving production efficiency and animal welfare in the swine industry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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